3-Methyl-d3-indole
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Overview
Description
3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
3-Methyl-d3-indole, like other indole derivatives, interacts with various cellular targets. It has been suggested that these compounds interact with enzymes, bringing about significant changes in metabolic pathways . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. These molecules generally reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
This compound affects various biochemical pathways. Indole can be produced from tryptophan by tryptophanase in many bacterial species . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These changes in metabolic pathways offer researchers valuable information about these complex processes .
Pharmacokinetics
It’s known that indole derivatives are extensively used in the pharmaceutical industries due to their wide spectrum of biological activities
Result of Action
The molecular and cellular effects of this compound’s action are diverse. As a signaling molecule, it plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . It’s also known to have anticancer properties, reducing oxidative stress, impeding DNA synthesis, influencing cell activation, proliferation, and apoptosis .
Biochemical Analysis
Biochemical Properties
3-Methyl-d3-indole has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways . It has been used to prove that bioactivation of the pulmonary toxin 3-methylindole requires methyl carbon-hydrogen bond breakage in mice .
Cellular Effects
This compound plays a crucial role in unraveling the mysteries of DNA, RNA, and other nucleic acids, providing insights into their structure and function . By interacting with enzymes, this compound can bring about significant changes in metabolic pathways, offering researchers valuable information about these complex processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes, leading to significant changes in metabolic pathways . It has been used to prove that bioactivation of the pulmonary toxin 3-methylindole requires methyl carbon-hydrogen bond breakage in mice .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . It plays a crucial role in unraveling the mysteries of DNA, RNA, and other nucleic acids, providing insights into their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method includes the reaction of indole-3-carboxaldehyde with deuterated reagents under specific conditions. For instance, indole-3-carboxaldehyde can be reacted with deuterated methyl iodide in the presence of a base to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, indole-3-carboxaldehyde can be hydrogenated in the presence of a deuterium source and a suitable catalyst, such as palladium on carbon, to produce this compound with high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyleneindolenine, a reactive intermediate.
Reduction: It can be reduced to form 3-methylindoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: 3-Methyleneindolenine
Reduction: 3-Methylindoline
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-Methyl-d3-indole has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.
Biology: It helps in understanding the metabolic fate of indole derivatives in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and metabolism of indole-based drugs.
Industry: It is employed in the synthesis of fragrances and as a precursor in the production of various fine chemicals
Comparison with Similar Compounds
3-Methylindole: The non-deuterated form of 3-Methyl-d3-indole.
Indole-3-acetic acid: A plant hormone derived from indole.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in scientific research for tracing and studying metabolic pathways and reaction mechanisms. This isotopic labeling provides insights that are not possible with non-deuterated compounds .
Properties
CAS No. |
111399-60-1 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
134.196 |
IUPAC Name |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChI Key |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
Synonyms |
3-(Methyl-d3)-1H-indole |
Origin of Product |
United States |
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